molecular formula C21H26O4S B2753690 3-Hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-2-thienylmethyl)-5,5-dimethylcyclohex-2-en-1-one CAS No. 139484-14-3

3-Hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-2-thienylmethyl)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2753690
CAS No.: 139484-14-3
M. Wt: 374.5
InChI Key: HVQXWPKBPBCTBE-UHFFFAOYSA-N
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Description

3-Hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-2-thienylmethyl)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a molecular formula of C21H26O4S and a molecular weight of 374.503 g/mol. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a thiophene ring, and a cyclohexenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclohexenone core[_{{{CITATION{{{2{New route for synthesis, spectroscopy, and X-ray studies of 2-[aryl-(6 ...](https://link.springer.com/article/10.1007/s00044-013-0712-3). One common approach is to start with a suitable precursor such as a substituted cyclohexanone, which undergoes various reactions to introduce the necessary functional groups[{{{CITATION{{{_2{New route for synthesis, spectroscopy, and X-ray studies of 2-aryl-(6 .... Key steps may include:

  • Oxidation: : To introduce the oxo group at the 2-position of the cyclohexenone ring.

  • Hydroxylation: : To add hydroxyl groups at the 3- and 6-positions.

  • Thiophene Introduction: : To incorporate the thiophene ring at the appropriate position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction pathways.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be further oxidized to form carbonyl groups.

  • Reduction: : The oxo group can be reduced to a hydroxyl group.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic substitution on the thiophene ring can be achieved using reagents like bromine or nitric acid.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted thiophenes.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural similarity to certain natural products may make it useful in biological studies.

  • Medicine: : It could be explored for its biological activity, potentially leading to the development of new pharmaceuticals.

  • Industry: : Its unique properties may find use in materials science or as a building block for advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is structurally similar to other cyclohexenone derivatives and thiophene-containing compounds. Some similar compounds include:

  • 2,2'-Bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one): : Similar core structure but lacks the thiophene ring.

  • 3-Hydroxy-2-(6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-5,5-dimethylcyclohex-2-en-1-one: : Similar but without the thiophene substitution.

Properties

IUPAC Name

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-thiophen-2-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4S/c1-20(2)8-12(22)17(13(23)9-20)19(16-6-5-7-26-16)18-14(24)10-21(3,4)11-15(18)25/h5-7,19,22,24H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXWPKBPBCTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=CS2)C3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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